ATI-2341 -

ATI-2341

Catalog Number: EVT-243340
CAS Number:
Molecular Formula: C104H178N26O25S2
Molecular Weight: 2256.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ATI-2341 is a synthetic lipopeptide classified as a pepducin. Pepducins are cell-penetrating molecules composed of a short peptide sequence derived from a GPCR intracellular loop linked to a lipid tether. [] ATI-2341 specifically targets the C-X-C chemokine receptor type 4 (CXCR4) and acts as an allosteric agonist. [] It is a functionally-selective agonist, preferentially activating the inhibitory G protein (Gi) pathway over Gα13 and β-arrestin recruitment. [] This selectivity distinguishes it from the natural CXCR4 agonist, stromal cell-derived factor-1α (SDF-1α). []

ATI-2341 has demonstrated therapeutic potential in preclinical models of various diseases and conditions, including Asherman’s syndrome, [, , ] uterosacral ligament injury, [] radiation-induced brain damage, [] and hematopoietic stem cell mobilization. [, ]

Stromal Cell-Derived Factor 1 (SDF-1)

Compound Description: SDF-1, also known as CXCL12, is a chemokine that acts as a natural ligand for the CXCR4 receptor. It plays a crucial role in various physiological processes, including hematopoietic stem cell homing, angiogenesis, and immune responses. [, , ]

AMD3100 (Plerixafor)

Compound Description: AMD3100 is a small-molecule antagonist of the CXCR4 receptor. It is clinically approved for hematopoietic stem cell mobilization in patients with multiple myeloma and non-Hodgkin's lymphoma. [, ]

Relevance: AMD3100 serves as a pharmacological tool to understand the involvement of CXCR4 in various cellular processes and to investigate the mechanism of action of ATI-2341. As an antagonist, AMD3100 can block the effects of both SDF-1 and ATI-2341, highlighting the specificity of these compounds for the CXCR4 receptor. [, ]

ATI-2766

Compound Description: ATI-2766 is a pepducin analog of ATI-2341 specifically designed with a photo-cross-linking moiety to study its interaction with CXCR4. []

Relevance: ATI-2766 is directly related to ATI-2341, sharing its structural features and target receptor. The use of ATI-2766 in photo-crosslinking experiments provided evidence for a direct interaction between ATI-2341 and the CXCR4 receptor, supporting its mechanism as an allosteric modulator. []

CXCL2 (Growth-Related Oncogene Protein-Beta, Gro-β)

Compound Description: CXCL2 is a chemokine that acts as a chemoattractant for neutrophils and plays a role in inflammation. []

Relevance: While CXCL2 binds to a different chemokine receptor, it is relevant to ATI-2341 in the context of stem cell mobilization. CXCL2, alongside other chemokines like CCL3 and CXCL8, has been explored for its potential to enhance mobilization, either alone or in combination with CXCR4 agonists like ATI-2341. []

CCL3 (Macrophage Inflammatory Protein-1α, MIP-1α)

Compound Description: CCL3 is a chemokine involved in inflammatory responses, primarily attracting monocytes and macrophages. []

Relevance: Similar to CXCL2, CCL3 is relevant to ATI-2341 in the context of stem cell mobilization strategies. Its potential to enhance mobilization, either alone or combined with CXCR4 agonists like ATI-2341, has been investigated. []

CXCL8 (Interleukin-8, IL-8)

Compound Description: CXCL8 is a chemokine that acts as a potent chemoattractant for neutrophils and plays a role in inflammation and angiogenesis. []

Relevance: CXCL8 is relevant to ATI-2341 in the context of stem cell mobilization strategies. Its potential to enhance mobilization, either alone or combined with CXCR4 agonists like ATI-2341, has been explored. []

AMD11070

Compound Description: AMD11070 is a small-molecule antagonist of the CXCR4 receptor. []

Relevance: AMD11070, alongside GSK812397, is proposed to bind to a distinct allosteric site on CXCR4 compared to pepducins like ATI-2341. Studying the binding interactions of different antagonists like AMD11070 can provide insights into the complex pharmacology of CXCR4 and the potential for developing selective modulators. []

GSK812397

Compound Description: GSK812397 is a small-molecule antagonist of the CXCR4 receptor. []

Relevance: Similar to AMD11070, GSK812397 is proposed to bind to a different allosteric site on CXCR4 compared to pepducins like ATI-2341. Investigating the binding modes of diverse antagonists like GSK812397 can contribute to understanding the complexities of CXCR4 pharmacology and aid in developing more selective modulators. []

Overview

ATI-2341 is a synthetic compound that functions as a potent and selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4). This compound is derived from a library of pepducins, which are peptide-based molecules designed to modulate the activity of G-protein coupled receptors. The unique mechanism of ATI-2341 allows it to preferentially activate G-protein signaling pathways associated with CXCR4, particularly favoring G-alpha i over G-alpha q or G-alpha s pathways, making it a valuable tool in pharmacological research and potential therapeutic applications .

Source and Classification

ATI-2341 was developed through the screening of a pepducin library targeting the intracellular loops of CXCR4. It is classified as a biased ligand due to its selective activation of specific signaling pathways. The compound has been shown to mobilize bone marrow progenitor cells and enhance chemotaxis in various cell types, demonstrating its potential for therapeutic use in conditions like cancer and immune disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of ATI-2341 can be achieved through several methodologies, including:

  • Solid-Phase Peptide Synthesis: This method involves the stepwise assembly of amino acids on a solid support, allowing for high purity and yield. The N-terminal is typically modified with palmitoylation, while the C-terminal is amidated to enhance stability.
  • Solution-Phase Peptide Synthesis: This alternative approach allows for the synthesis of peptides in solution, which can be beneficial for certain structural modifications.
  • Recombinant DNA Technology: This technique can be employed to produce the peptide in living cells, facilitating post-translational modifications that may enhance biological activity .

The purity of synthesized ATI-2341 is often confirmed through high-performance liquid chromatography, achieving purities greater than 98% .

Molecular Structure Analysis

Structure and Data

Structural Data

  • Molecular Formula: Not explicitly stated in available literature.
  • Molecular Weight: Approximately 1,500 Da (exact weight may vary based on modifications).
Chemical Reactions Analysis

Reactions and Technical Details

ATI-2341 undergoes specific interactions with CXCR4 that lead to various downstream effects:

  • Calcium Mobilization: Upon binding to CXCR4, ATI-2341 induces calcium flux within cells, a critical signaling event for chemotaxis.
  • Receptor Internalization: Similar to natural ligands like CXCL12, ATI-2341 promotes internalization of CXCR4, which is essential for receptor desensitization and recycling.
  • cAMP Inhibition: The compound inhibits cAMP accumulation in cells expressing CXCR4, indicating its role in modulating G-protein signaling pathways .
Mechanism of Action

Process and Data

The mechanism by which ATI-2341 exerts its effects involves:

  1. Binding to CXCR4: ATI-2341 binds specifically to the CXCR4 receptor.
  2. Activation of G-alpha i Pathway: This binding preferentially activates the G-alpha i signaling pathway, leading to decreased cAMP levels and increased calcium mobilization.
  3. Induction of Chemotaxis: The resultant signaling cascade enhances cellular migration towards chemokine gradients, facilitating processes such as immune cell recruitment .

Data indicate that ATI-2341 has an effective concentration (EC50) value around 194 nM for inducing these responses in human cells expressing CXCR4.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties like melting point or solubility are not extensively detailed in available literature, compounds similar to ATI-2341 typically exhibit:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.

Chemical Properties

Chemical characterization often includes assessments such as:

  • Purity Testing: High-performance liquid chromatography ensures >98% purity.
  • Spectroscopic Analysis: Techniques like mass spectrometry confirm molecular weight and structure.
Applications

Scientific Uses

ATI-2341 has significant potential applications in various fields:

  • Cancer Therapy: By mobilizing hematopoietic stem and progenitor cells, ATI-2341 may enhance therapeutic strategies for leukemia and other malignancies.
  • Immunology Research: Its ability to modulate immune cell trafficking makes it valuable for studying immune responses and developing treatments for autoimmune diseases.
  • Drug Development: As a model compound for designing biased agonists targeting other G-protein coupled receptors, it provides insights into receptor pharmacology .

Properties

Product Name

ATI-2341

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C104H178N26O25S2

Molecular Weight

2256.8 g/mol

InChI

InChI=1S/C104H178N26O25S2/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-35-84(136)116-75(46-53-156-7)88(140)115-60-85(137)117-78(57-65-36-40-67(133)41-37-65)97(149)123-74(44-45-83(108)135)94(146)119-69(30-22-25-48-105)89(141)118-70(31-23-26-49-106)90(142)125-77(55-62(2)3)96(148)121-73(34-29-52-114-104(111)112)93(145)129-82(61-131)100(152)124-76(47-54-157-8)95(147)130-87(64(6)132)101(153)127-80(59-86(138)139)99(151)120-71(32-24-27-50-107)91(143)126-79(58-66-38-42-68(134)43-39-66)98(150)122-72(33-28-51-113-103(109)110)92(144)128-81(102(154)155)56-63(4)5/h36-43,62-64,69-82,87,131-134H,9-35,44-61,105-107H2,1-8H3,(H2,108,135)(H,115,140)(H,116,136)(H,117,137)(H,118,141)(H,119,146)(H,120,151)(H,121,148)(H,122,150)(H,123,149)(H,124,152)(H,125,142)(H,126,143)(H,127,153)(H,128,144)(H,129,145)(H,130,147)(H,138,139)(H,154,155)(H4,109,110,113)(H4,111,112,114)/t64-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,87+/m1/s1

InChI Key

YMLOFEANRZSEGQ-QNHYGVTPSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.